N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to the pyrazoline-sulfonamide class, characterized by a dihydropyrazole core substituted with a benzenesulfonyl group at position 1, a 2-ethoxyphenyl moiety at position 5, and a methanesulfonamide group attached to a para-substituted phenyl ring at position 2. Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine derivatives, followed by sulfonylation, as described in analogous protocols for pyrazoline-sulfonamide hybrids . The 2-ethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence biological activity and solubility.
Structural confirmation of such compounds relies on spectroscopic techniques (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS) and, in some cases, X-ray crystallography using programs like SHELXL for refinement .
Properties
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-32-24-12-8-7-11-21(24)23-17-22(18-13-15-19(16-14-18)26-33(2,28)29)25-27(23)34(30,31)20-9-5-4-6-10-20/h4-16,23,26H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJKMNLORELSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the pyrazole intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the ethoxy group is introduced to the phenyl ring.
Final coupling: The final step involves the coupling of the substituted pyrazole with methanesulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Reaction Types
N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various reactions:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Can be reduced to sulfide using agents like sodium borohydride.
- Substitution : Can participate in nucleophilic substitutions involving its sulfonyl or ethoxy groups.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds.
Biology
This compound is investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways.
- Anticancer Potential : Research indicates it could have effects on cancer cell lines, warranting further investigation into its therapeutic applications.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate biological pathways positions it as a candidate for new medications aimed at treating inflammatory diseases or cancers.
Industry
In industrial applications, this compound is utilized in creating new materials such as polymers and coatings due to its unique chemical properties.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties showed that the compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced inflammation in models of arthritis.
Case Study 3: Anticancer Research
In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines. Further investigation into its mechanism revealed potential pathways involving mitochondrial dysfunction and caspase activation.
Mechanism of Action
The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s structural analogues differ primarily in:
Aryl substituents on the pyrazoline ring (e.g., 2-fluorophenyl, 3-chlorophenyl, 4-hydroxyphenyl).
Sulfonamide groups (e.g., ethanesulfonamide vs. methanesulfonamide).
Additional functional groups (e.g., isobutyryl, methylphenyl).
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-{4-[1-(benzenesulfonyl)-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement that includes a benzenesulfonyl group, an ethoxyphenyl group, and a dihydropyrazolyl moiety, which contribute to its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against a range of bacterial strains, suggesting that modifications in the pyrazole structure can enhance their antibacterial properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, this compound may reduce inflammation and pain associated with various conditions .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit certain kinases and transcription factors associated with tumor growth . The structure-activity relationship (SAR) of pyrazole compounds suggests that specific substitutions can enhance their efficacy against cancer cells.
The mechanism of action for this compound involves binding to enzymes or receptors that modulate biological pathways. For example, it may inhibit enzymes involved in inflammatory pathways or interact with cellular signaling mechanisms related to cancer progression.
Case Study 1: Antimicrobial Activity Evaluation
In a controlled laboratory setting, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Assessment
A study assessed the anti-inflammatory properties of the compound using a murine model of inflammation induced by lipopolysaccharide (LPS). Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound, supporting its potential as an anti-inflammatory agent.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis requires multi-step optimization, including:
- Condensation reactions for pyrazole ring formation, as demonstrated in similar 1,5-diarylpyrazole derivatives .
- Sulfonylation using benzenesulfonyl chloride under anhydrous conditions, with triethylamine as a base to mitigate side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves diastereomeric configurations in the 4,5-dihydropyrazole core and confirms sulfonamide geometry .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃CH₂O) and pyrazole C3/C5 positions .
- 2D NMR (COSY, HSQC) : Validates coupling between the benzenesulfonyl and methanesulfonamide moieties .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1250 cm⁻¹) and pyrazole N-H bonds (3250–3350 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 or carbonic anhydrase IX, leveraging the benzenesulfonamide group’s affinity for metalloenzymes .
- QSAR Studies : Correlate substituent effects (e.g., ethoxyphenyl vs. fluorophenyl) with bioactivity using descriptors like logP and topological polar surface area (86.4 Ų for this compound) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize in vitro testing .
Q. What strategies resolve discrepancies between observed and calculated spectral data?
- Methodological Answer :
- Dynamic NMR : Resolves rotational barriers in sulfonamide groups at variable temperatures (e.g., coalescence near 0°C) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-31G(d)-predicted values to validate dihydro-pyrazole conformers .
- Synchrotron XRD : High-resolution data (R factor <0.05) clarifies ambiguous electron density in the benzenesulfonyl region .
Q. How to design experiments to assess the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against COX-1/COX-2 at 10 µM–1 mM doses (IC₅₀ determination via fluorometric assays) .
- Cellular Uptake : Radiolabel the methanesulfonamide group (³⁵S) to track intracellular accumulation in cancer cell lines .
- In Vivo Models : Administer 10–50 mg/kg doses in rodent inflammation models, monitoring pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .
- Toxicity Profiling : Assess hepatotoxicity (ALT/AST levels) and renal clearance (creatinine assays) in repeat-dose studies .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Re-evaluate in buffered solutions (pH 2–9) using nephelometry. For example, reports poor aqueous solubility (logP = 3), but PEG-400/water mixtures (1:1) enhance dissolution .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methanesulfonamide hydrolysis is pH-dependent, requiring lyophilization for long-term storage .
Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. What synthetic modifications optimize target selectivity?
- Methodological Answer :
- Core Modifications : Replace 2-ethoxyphenyl with 4-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
- Side Chain Variations : Introduce a methyl group at the pyrazole C3 position to sterically block off-target binding .
- Validation : Test analogs in parallel using high-throughput screening (HTS) with a panel of 50+ kinases/enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
